2,6-Dibromo-3-nitropyridin-4-amine
Overview
Description
2,6-Dibromo-3-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3Br2N3O2 and a molecular weight of 296.91 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-nitropyridin-4-amine typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 2,6-dibromopyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing advanced chemical reactors and purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under reflux conditions.
Major Products Formed
Scientific Research Applications
2,6-Dibromo-3-nitropyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-nitropyridin-4-amine involves its interaction with molecular targets through its functional groups. The bromine atoms and nitro group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact pathways and molecular targets depend on the specific application and the nature of the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitropyridin-4-amine: Similar in structure but with chlorine atoms instead of bromine.
2,6-Dibromo-4-nitropyridine: Similar but with the nitro group at a different position.
Uniqueness
2,6-Dibromo-3-nitropyridin-4-amine is unique due to the specific positioning of the bromine atoms and the nitro group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2,6-dibromo-3-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELQQMDXWZGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693025 | |
Record name | 2,6-Dibromo-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848470-14-4 | |
Record name | 2,6-Dibromo-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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